molecular formula C11H11ClN2O2 B13292094 Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate

Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate

Cat. No.: B13292094
M. Wt: 238.67 g/mol
InChI Key: WTYXTFCRKDGDFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate is a compound that belongs to the indole family, which is known for its diverse biological activities Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate typically involves the reaction of 7-chloroindole with methyl 2-bromo-2-aminoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like sodium azide, thiourea, or alkoxides in polar solvents such as ethanol or DMF.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(1H-indol-3-yl)acetate: Lacks the chloro substituent.

    Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Contains a bromo substituent instead of chloro.

    Methyl 2-amino-2-(1H-indol-3-yl)propanoate: Has a propanoate group instead of acetate.

Uniqueness

Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate is unique due to the presence of the chloro substituent at the 7-position of the indole ring. This chloro group can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

Methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate (also referred to as compound 1) is a derivative of indole known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H12ClN2O2
  • Molecular Weight : 240.68 g/mol
  • IUPAC Name : this compound

The presence of the indole moiety is significant as it contributes to the compound's interaction with various biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity. A study by highlighted its effectiveness against various cancer cell lines, showing that it induces apoptosis in tumor cells through the activation of caspase pathways. The compound was shown to inhibit cell proliferation and induce G0/G1 phase arrest in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle, particularly at the G0/G1 phase, which is crucial for preventing cancer cell proliferation.
  • Antimicrobial Mechanisms : The disruption of bacterial membranes and inhibition of essential metabolic enzymes contribute to its antimicrobial efficacy.
  • Neuroprotection : By reducing oxidative stress and inflammation, the compound protects neuronal cells from damage.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityInduced apoptosis in various cancer cell lines; effective at low concentrations.
Antimicrobial EfficacyDemonstrated significant inhibition against multiple bacterial strains; effective in vitro.
Neuroprotective EffectsReduced oxidative stress markers in neuronal cultures; potential implications for neurodegenerative diseases.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

methyl 2-amino-2-(7-chloro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H11ClN2O2/c1-16-11(15)9(13)7-5-14-10-6(7)3-2-4-8(10)12/h2-5,9,14H,13H2,1H3

InChI Key

WTYXTFCRKDGDFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CNC2=C1C=CC=C2Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.